molecular formula C24H16Cl2N4O2S B2924790 N-(4-chlorophenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536714-06-4

N-(4-chlorophenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Katalognummer: B2924790
CAS-Nummer: 536714-06-4
Molekulargewicht: 495.38
InChI-Schlüssel: PANVKCJNXURAEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. The structure includes a 3-(3-chlorophenyl) substituent on the pyrimidoindole ring and a thioacetamide side chain linked to a 4-chlorophenyl group. The dual chloro-substituents enhance electronegativity and may influence binding interactions, particularly in biological targets like Toll-Like Receptor 4 (TLR4), as observed in related analogs .

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N4O2S/c25-14-8-10-16(11-9-14)27-20(31)13-33-24-29-21-18-6-1-2-7-19(18)28-22(21)23(32)30(24)17-5-3-4-15(26)12-17/h1-12,28H,13H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANVKCJNXURAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)Cl)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-chlorophenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological effects, focusing on antimicrobial, anticancer, and antiviral properties based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a pyrimidine ring and chlorinated phenyl groups enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrimidine derivatives. For instance, derivatives similar to N-(4-chlorophenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide have shown promising results against various bacterial strains.

Compound Target Organisms MIC (µg/mL) Reference
Compound AE. coli50
Compound BS. aureus30
Compound CC. albicans25

The compound's structure allows it to inhibit bacterial growth effectively, with some derivatives exhibiting activity comparable to standard antibiotics.

Anticancer Activity

The anticancer potential of N-(4-chlorophenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide has been evaluated in various cancer cell lines. In vitro studies indicate that the compound can induce apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism of Action Reference
A549 (Lung Cancer)15Caspase activation
HeLa (Cervical Cancer)20DNA fragmentation
MCF7 (Breast Cancer)18Cell cycle arrest

The mechanisms include the activation of caspases and induction of oxidative stress, leading to cell death.

Antiviral Activity

Compounds with similar structural features have also been investigated for antiviral properties. Some studies suggest that pyrimidine derivatives can inhibit viral replication by targeting specific viral enzymes.

Virus Type Inhibition (%) Reference
HIV85
HCV75

The antiviral activity is attributed to the compound's ability to interfere with viral RNA polymerase activity.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Nassar et al. demonstrated that similar pyrimidine derivatives exhibited high bactericidal activity against Gram-positive bacteria such as S. aureus and Gram-negative bacteria like E. coli, with some compounds showing MIC values lower than traditional antibiotics like ciprofloxacin .
  • Cancer Cell Studies : Research involving the A549 cell line indicated that treatment with N-(4-chlorophenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide led to significant apoptosis and reduced cell viability in a dose-dependent manner .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Analysis

The target compound’s activity and physicochemical properties can be contextualized by comparing its substituents with those of analogs (Table 1). Key differences include:

  • Pyrimidoindole Ring Substituents : The 3-(3-chlorophenyl) group contrasts with phenyl (e.g., compounds 27–34 in ), 3-methoxyphenyl (), or methyl () groups. Chlorine’s electronegativity may strengthen hydrogen bonding or hydrophobic interactions compared to methoxy or alkyl groups.
  • Acetamide Side Chain : The N-(4-chlorophenyl) moiety differs from N-cyclohexyl (compound 32, ) or N-(4-trifluoromethoxy-phenyl) (), impacting solubility and steric bulk.

Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives

Compound Name R1 (Pyrimidoindole) R2 (Acetamide) Molecular Weight* Key Biological Activity References
Target Compound 3-(3-chlorophenyl) N-(4-chlorophenyl) ~528.4 g/mol Unknown -
Compound 27 () 3-phenyl N-isopentyl ~476.5 g/mol TLR4 ligand
Compound 32 () 3-phenyl N-cyclohexyl ~502.6 g/mol Synthetic intermediate
N-(4-ethylphenyl)-... () 3-(3-methoxyphenyl) N-(4-ethylphenyl) ~529.0 g/mol Unknown
N-(4-trifluoromethoxy-phenyl)-... () 3-methyl N-(4-trifluoromethoxy-phenyl) ~537.5 g/mol Unknown

*Molecular weights estimated from structural formulas.

Physicochemical Properties

  • Steric Effects : The 4-chlorophenyl group at R2 introduces moderate steric hindrance, contrasting with bulkier groups like cyclohexyl (compound 32) or smaller groups like methyl () .

Research Implications and Gaps

  • Activity Data : While TLR4 activity is reported for some analogs, the target compound’s biological profile remains uncharacterized. Comparative assays (e.g., IC50, binding kinetics) are needed.
  • Computational Modeling : Tools like AutoDock4 () and Multiwfn () could elucidate electronic properties and docking poses, clarifying substituent effects .
  • Synthetic Optimization : and highlight the utility of HATU and reverse-phase chromatography for analog synthesis, suggesting scalable routes for the target compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.